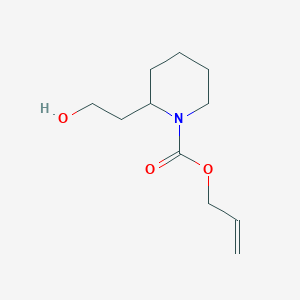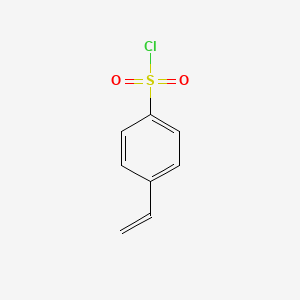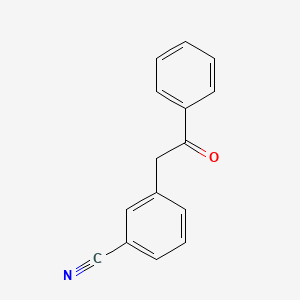
Ethyl 4-oxo-4-(2-pyridyl)butyrate
Übersicht
Beschreibung
Ethyl 4-oxo-4-(2-pyridyl)butyrate, also known as EPB, is an organic compound with a molecular formula of C10H13NO3. It belongs to the class of compounds known as pyridylbutyrates, and is a derivative of butyric acid. EPB has numerous applications in scientific research, especially in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. It can undergo various chemical reactions, such as nucleophilic substitutions or additions, to create complex molecules for further study or application in synthesizing pharmaceuticals .
Material Science
The compound’s properties are explored in material science for the development of novel materials. Its pyridyl group can interact with other chemicals to form polymers or coatings with specific characteristics useful in electronics or nanotechnology .
Analytical Chemistry
Ethyl 4-oxo-4-(2-pyridyl)butyrate: plays a role in analytical chemistry as a standard or reagent. Its consistent and predictable behavior in reactions makes it valuable for calibrating instruments or developing new analytical methodologies .
Biochemistry
In biochemistry, this compound is studied for its interactions with biological molecules. It may be used to probe enzyme mechanisms or to understand the biochemical pathways in which similar structures are involved .
Environmental Science
Research in environmental science utilizes Ethyl 4-oxo-4-(2-pyridyl)butyrate to study degradation processes or as a model compound to understand the behavior of organic pollutants in the environment .
Food Industry
While not directly used as a food additive, this compound’s derivatives could be synthesized to enhance flavors or as part of food packaging materials that require specific chemical properties .
Agriculture
In agriculture, research may focus on the use of Ethyl 4-oxo-4-(2-pyridyl)butyrate in the synthesis of agrochemicals or as a building block for compounds that can improve crop protection and yield .
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-pyridin-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCERJELJQXCHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435650 | |
| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(2-pyridyl)butyrate | |
CAS RN |
26749-23-5 | |
| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


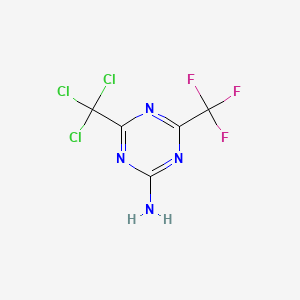

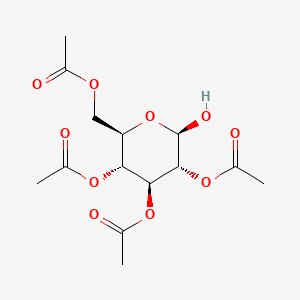
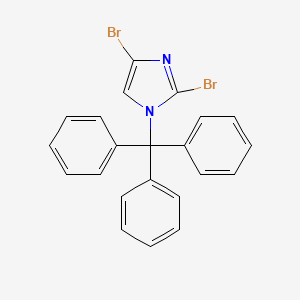

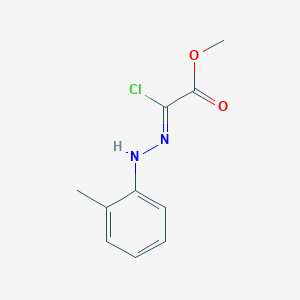
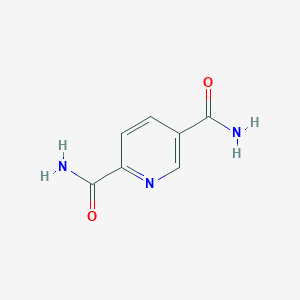
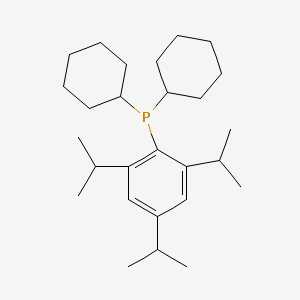
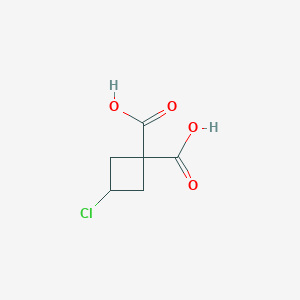
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)
